N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE is a complex organic compound that features a benzenesulfonyl group attached to a dihydropyridinyl ring
Preparation Methods
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form a sulfonamide intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the dihydropyridinyl and benzylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinyl ring, potentially leading to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and induced apoptosis . The compound’s sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Compared to other benzenesulfonyl derivatives, 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group but differ in their additional functional groups and overall structure.
Dihydropyridinyl derivatives: These compounds feature the dihydropyridinyl ring but may lack the benzenesulfonyl group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-benzylacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-13-17(2)24(15-20(25)23-14-18-9-5-3-6-10-18)22(26)21(16)29(27,28)19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,23,25) |
InChI Key |
ISYJWNUGUBIZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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